Benzoylcholine chloride
Overview
Description
Benzoylcholine chloride is a quaternary ammonium compound that is structurally related to acetylcholine. It is known for its pharmacological properties, particularly its ability to interact with cholinergic receptors. This compound has been studied for its effects on various physiological systems, including the cardiovascular and gastrointestinal systems .
Mechanism of Action
Target of Action
Benzoylcholine chloride is primarily targeted towards muscarinic receptors . These receptors play a crucial role in the functioning of the parasympathetic nervous system .
Mode of Action
This compound acts as a direct muscarinic agonist . It stimulates the parasympathetic nervous system by binding to postganglionic muscarinic receptors . It also possesses strong nicotine-like properties and weak muscarine-like properties .
Biochemical Pathways
The compound’s interaction with muscarinic receptors affects various biochemical pathways. For instance, it can cause contraction of the rabbit ileum and rectus abdominis muscle of the frog, and increase salivary secretion in dogs .
Result of Action
The binding of this compound to muscarinic receptors results in various physiological effects. It can cause head-drop in rabbits, produce hypotension in dogs in low doses, and hypertension in higher doses . It also increases salivary secretion in dogs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s stable under normal temperatures but may decompose when exposed to acid, alkali, or light . Therefore, it should be stored in a dry, well-ventilated place away from fire sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylcholine chloride can be synthesized through a multi-step process. One common method involves the reaction of ethylene chlorohydrin with benzoyl chloride to form 2-chloroethyl benzoate. This intermediate is then reacted with trimethylamine to produce benzoylcholine iodide, which is subsequently converted to this compound using silver chloride .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzoylcholine chloride undergoes various chemical reactions, including hydrolysis, substitution, and esterification.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzoic acid and choline chloride.
Substitution: It can react with nucleophiles, such as hydroxide ions, to undergo substitution reactions.
Esterification: this compound can form esters with alcohols under acidic conditions.
Major Products:
Hydrolysis: Benzoic acid and choline chloride.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Esterification: Esters of benzoylcholine.
Scientific Research Applications
Benzoylcholine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is employed in studies of cholinergic systems and neurotransmission.
Medicine: It has been investigated for its potential therapeutic effects and as a tool in pharmacological research.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
- Acetylcholine chloride
- Choline chloride
- Eserine sulphate
- d-Tubocurarine chloride
- Hexamethonium bromide
- Nicotine acid tartrate
- Atropine sulphate
- Cocaine hydrochloride
- Procaine hydrochloride
Comparison: Benzoylcholine chloride is unique due to its benzoic ester grouping, which imparts distinct pharmacological properties. Unlike acetylcholine, it has strong nicotine-like properties and weak muscarine-like properties. This makes it less active in causing hypotension and miosis compared to acetylcholine. Additionally, this compound has local anesthetic properties, which are not observed in acetylcholine .
Properties
IUPAC Name |
2-benzoyloxyethyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.ClH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFHQENRNSAHEK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952108 | |
Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzoylcholine chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19106 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2964-09-2 | |
Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2964-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Choline, chloride, benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzoyloxyethyltrimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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